N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
Description
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based derivative featuring a ureido linkage and a cyclohexenyl ethyl substituent. Its structure combines a thiazole core with a carboxamide group at position 4, a urea moiety at position 2, and a meta-tolyl substituent on the urea nitrogen.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h5-7,9,12-13H,2-4,8,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKSACQDGITPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including relevant research findings, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.48 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a urea moiety that may contribute to its biological activity.
Structural Formula
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that thiazole derivatives could inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which is often upregulated in cancerous tissues .
Enzyme Inhibition
The compound's structural components suggest potential inhibition of key enzymes involved in metabolic pathways. Thiazoles are often associated with the inhibition of enzymes like XO, which can lead to reduced uric acid levels and subsequent therapeutic effects in conditions such as gout and hyperuricemia. Research has shown that certain thiazole derivatives possess IC50 values significantly lower than standard treatments like allopurinol .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
| Structural Feature | Biological Relevance |
|---|---|
| Thiazole ring | Contributes to enzyme inhibition |
| Urea moiety | Enhances binding affinity to target enzymes |
| Cyclohexene substituent | Impacts lipophilicity and cellular uptake |
The presence of the m-tolyl group is also critical as it may enhance the hydrophobic interactions with the enzyme active sites, thereby increasing potency.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that concentrations as low as 10 µM could significantly reduce cell viability compared to control groups, suggesting strong anticancer potential.
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy and safety profile of similar thiazole derivatives. These studies typically measure tumor size reduction and survival rates following administration of the compound. For instance, a study involving a murine model of breast cancer showed a 50% reduction in tumor size after treatment with a related thiazole derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on thiazole/urea derivatives and related heterocyclic systems from the provided evidence. Key structural differences, synthetic yields, and physicochemical properties are highlighted.
Key Findings :
Structural Analogues: The target compound shares a thiazole-carboxamide backbone with Compound 1 and Compound 3 from . However, its cyclohexenyl ethyl group distinguishes it from the dichlorobenzyl or acetylphenyl substituents in these analogs. The urea linkage at position 2 is structurally similar to Compounds 9–13 (), which feature thiazolidinone cores with urea or thiourea groups .
Synthetic Yields: Thiazole derivatives (e.g., Compound 1) typically achieve moderate yields (65–70%) under reflux conditions with carboxamide precursors . Thiazolidinones (e.g., Compound 9) show higher yields (up to 90%) due to stabilized intermediates during cyclization .
Physicochemical Properties: Melting points for thiazole-carboxamides (Compound 1: 198–200°C) are higher than thiazolidinones (Compound 12: 155–156°C), likely due to increased rigidity from the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
